2-(Aminomethyl)-6-bromonaphthalene
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Overview
Description
2-(Aminomethyl)-6-bromonaphthalene is an organic compound characterized by the presence of an aminomethyl group (-CH₂NH₂) and a bromine atom attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-6-bromonaphthalene typically involves the bromination of naphthalene followed by the introduction of the aminomethyl group. One common method includes:
Bromination: Naphthalene is brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) to yield 6-bromonaphthalene.
Aminomethylation: The 6-bromonaphthalene is then subjected to aminomethylation using formaldehyde (CH₂O) and ammonia (NH₃) or a primary amine under acidic conditions to introduce the aminomethyl group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The aminomethyl group can undergo oxidation to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., hydroxide, alkoxide, or thiolate) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) in polar solvents.
Major Products:
Oxidation: Imines or nitriles.
Reduction: 2-(Aminomethyl)naphthalene.
Substitution: 2-(Aminomethyl)-6-substituted naphthalenes.
Scientific Research Applications
2-(Aminomethyl)-6-bromonaphthalene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene core.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including dyes and electronic components.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-6-bromonaphthalene exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-(Aminomethyl)naphthalene: Lacks the bromine atom, which may affect its reactivity and applications.
6-Bromonaphthalene: Lacks the aminomethyl group, limiting its use in applications requiring functionalization.
2-(Aminomethyl)-6-chloronaphthalene: Similar structure but with a chlorine atom instead of bromine, which may alter its chemical properties and reactivity.
Uniqueness: 2-(Aminomethyl)-6-bromonaphthalene is unique due to the presence of both the aminomethyl and bromine groups, providing a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
(6-bromonaphthalen-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H,7,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJRNCVRMSXTKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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